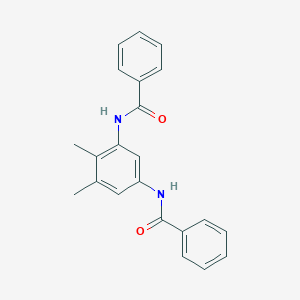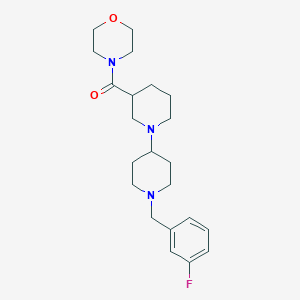![molecular formula C19H23N3O3 B5307076 N-[2-[(3-methoxyphenyl)carbamoylamino]-6-methylphenyl]-2-methylpropanamide](/img/structure/B5307076.png)
N-[2-[(3-methoxyphenyl)carbamoylamino]-6-methylphenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(3-methoxyphenyl)carbamoylamino]-6-methylphenyl]-2-methylpropanamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamoylamino group, and a methylpropanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-methoxyphenyl)carbamoylamino]-6-methylphenyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyphenyl isocyanate with 2-amino-6-methylphenol to form an intermediate, which is then reacted with 2-methylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[(3-methoxyphenyl)carbamoylamino]-6-methylphenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-[2-[(3-methoxyphenyl)carbamoylamino]-6-methylphenyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-[(3-methoxyphenyl)carbamoylamino]-6-methylphenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-(3-methoxyphenyl)carbamate: A related compound with a similar structure but different functional groups.
N-(2-methoxyphenyl)-3-thiophenecarboxamide: Another compound with a methoxyphenyl group but different substituents.
Uniqueness
N-[2-[(3-methoxyphenyl)carbamoylamino]-6-methylphenyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-[2-[(3-methoxyphenyl)carbamoylamino]-6-methylphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-12(2)18(23)22-17-13(3)7-5-10-16(17)21-19(24)20-14-8-6-9-15(11-14)25-4/h5-12H,1-4H3,(H,22,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKPHECZQKLTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC(=CC=C2)OC)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5306998.png)
![3-(2-{(Z)-1-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID](/img/structure/B5307006.png)

![3-[4-(ETHYLSULFAMOYL)PHENYL]-1-(2-METHOXYPHENYL)UREA](/img/structure/B5307014.png)
![6-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3-amine](/img/structure/B5307022.png)
![(4-chlorophenyl)-[(3S,4S)-3-hydroxy-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]methanone](/img/structure/B5307029.png)
![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)
![3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol](/img/structure/B5307064.png)
![1-[(3,4-dimethylphenyl)amino]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5307067.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5307075.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)
![benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoate](/img/structure/B5307099.png)

![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5307112.png)
